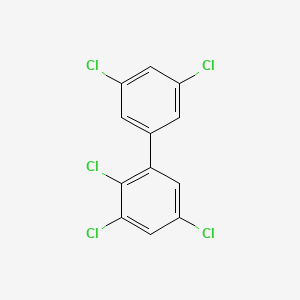

2,3,3',5,5'-Pentachlorobiphenyl

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,5-trichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)10-4-9(15)5-11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUDLTGWHILKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865964 | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-32-0 | |

| Record name | PCB 111 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60947GZH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 2,3,3 ,5,5 Pentachlorobiphenyl

Sources and Release Pathways into the Environment

The presence of 2,3,3',5,5'-Pentachlorobiphenyl in the environment is a result of both historical industrial practices and the potential for its unintentional formation in current processes.

Legacy Contamination from Industrial Products

Historically, the primary sources of PCBs, including this compound, were commercial mixtures used in a wide array of industrial and commercial applications. These mixtures, such as the Aroclor series in the United States, were utilized for their chemical stability, non-flammability, and electrical insulating properties.

Key historical applications that have led to the legacy contamination of the environment with PCBs include:

Dielectric and Coolant Fluids: PCBs were extensively used in electrical equipment such as transformers and capacitors. Over the operational lifetime of this equipment, leaks, spills, and improper disposal have resulted in the direct release of PCBs into the surrounding environment.

Open System Applications: PCBs were also used in "open" applications, which allowed for more direct and widespread release. These included their use as plasticizers in paints, plastics, and rubber products, as well as in pigments, dyes, and carbonless copy paper.

The environmental burden of PCBs from these legacy sources is substantial, with contaminated sites, including industrial facilities and landfills, acting as long-term reservoirs from which these compounds can continue to be released into the air, water, and soil.

Unintentional Formation and Contemporary Releases

Although the intentional production of PCBs has been phased out, they can still be unintentionally formed and released into the environment through various industrial processes. This inadvertent production is a contemporary source of PCB contamination.

Processes that can lead to the unintentional formation of PCBs include:

Pigment and Dye Manufacturing: Certain manufacturing processes for pigments and dyes can generate PCBs as byproducts. For instance, the production of some diarylide yellow pigments has been identified as a source of unintentionally produced PCBs.

Chemical Manufacturing: Other chemical manufacturing processes that involve chlorinated compounds and high temperatures can also lead to the inadvertent synthesis of PCBs.

These unintentionally produced PCBs can then be released into the environment through wastewater discharges, atmospheric emissions, or by being present in consumer products that contain these pigments and dyes.

Spatial Distribution in Environmental Compartments

Once released into the environment, this compound, like other PCBs, is subject to various transport and partitioning processes that determine its distribution across different environmental media. The specific distribution is influenced by its physicochemical properties, such as its volatility, water solubility, and lipophilicity.

Atmospheric Concentrations and Transport

PCBs are semi-volatile organic compounds, which means they can exist in both the gaseous phase and adsorbed to airborne particulate matter. This property allows for their long-range atmospheric transport, leading to their presence in even the most remote regions of the globe, far from their original sources.

Atmospheric concentrations of PCBs are generally higher in urban and industrial areas due to proximity to historical and ongoing sources. Rural and remote areas typically exhibit lower concentrations, although they are still detectable due to atmospheric transport.

Table 1: Atmospheric Concentrations of this compound (PCB-123)

| Location Type | Concentration Range (ng/m³) |

|---|---|

| Urban/Industrial | Specific data for this compound not available in the reviewed sources. |

| Rural | Specific data for this compound not available in the reviewed sources. |

Aquatic Systems (Water, Sediment)

In aquatic environments, the low water solubility and high lipophilicity of PCBs cause them to partition from the water column to sediment and biota. Consequently, concentrations in water are typically very low, while much higher concentrations are found in the sediment, which acts as a major sink and reservoir for these compounds.

Contaminated sediments can become a long-term source of PCBs to the overlying water column and aquatic organisms. The concentration of PCBs in sediment is often highest near industrial and urban areas with a history of PCB use and discharge.

Table 2: Concentrations of this compound (PCB-123) in Aquatic Systems

| Environmental Compartment | Concentration Range |

|---|---|

| Surface Water (ng/L) | Specific data for this compound not available in the reviewed sources. |

Terrestrial Systems (Soil)

In terrestrial environments, PCBs are primarily introduced through atmospheric deposition and the disposal of PCB-containing wastes. Due to their strong adsorption to organic matter in soil, PCBs are generally not very mobile in the soil column and tend to accumulate in the upper layers.

Soil concentrations of PCBs are typically highest in industrial and urban areas. Agricultural and rural soils generally have lower concentrations, reflecting atmospheric deposition as the primary input.

Table 3: Concentrations of this compound (PCB-123) in Terrestrial Systems

| Land Use | Soil Concentration Range (µg/kg) |

|---|---|

| Industrial | Specific data for this compound not available in the reviewed sources. |

| Urban | Specific data for this compound not available in the reviewed sources. |

While specific long-term monitoring data for this compound (PCB 110) is limited in publicly available scientific literature, the general trend for polychlorinated biphenyls (PCBs) in the environment has been a significant decline since their production was banned in the late 1970s. This downward trend is evident across various environmental compartments, including air, water, sediment, and biota.

The general decline of PCBs in the environment is a direct result of regulatory actions taken several decades ago. A review of PCB levels in the United States documented dramatic decreases in contamination in various environmental media from the late 1970s to the mid-1980s, coinciding with the implementation of the Toxic Substances Control Act nih.gov. This legislation prohibited the manufacture, processing, and distribution of PCBs.

Environmental Fate and Transport Processes of 2,3,3 ,5,5 Pentachlorobiphenyl

Persistence and Degradation Resistance Mechanisms

Microbial degradation of PCBs is a primary pathway for their removal from the environment. utrgv.edu However, the degradation efficiency is highly dependent on the degree and pattern of chlorination. plos.org Highly chlorinated PCBs, such as pentachlorobiphenyls, are generally more resistant to aerobic degradation than their lower-chlorinated counterparts. plos.org Some microorganisms, however, have demonstrated the ability to degrade even highly chlorinated PCBs. For instance, the cyanobacterium Anabaena PD-1 has been shown to degrade a range of PCB congeners, including pentachlorobiphenyls. plos.orgnih.gov The degradation process often involves dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure. plos.orgnih.gov The position of the chlorine atoms also influences degradation, with meta and para chlorines being more susceptible to removal than ortho-chlorines. plos.org

In addition to microbial action, ligninolytic fungi have also been identified as capable of transforming and degrading PCBs and their metabolites. nih.gov These fungi possess extracellular enzymes, such as laccase and manganese-dependent peroxidase, that can act on a wide range of PCB metabolites. nih.gov The degradation of PCBs by some bacteria can proceed through a pathway that ultimately produces carbon dioxide, chlorine, and water. researchgate.net

Recent research has identified specific bacterial strains with the capacity to degrade pentachlorobiphenyls. A newly identified bacterium, Microbacterium paraoxydans, has been shown to completely degrade 2,3,3',5,5'-Pentachlorobiphenyl (at a concentration of 1 mg/L) within 12 hours under optimal conditions. nih.gov The degradation is facilitated by intracellular enzymes, and the process is influenced by factors such as pH. nih.gov

Table 1: Microbial Degradation of Polychlorinated Biphenyls

| Microorganism | PCB Mixture/Congener | Degradation Efficiency | Timeframe | Reference |

|---|---|---|---|---|

| Anabaena PD-1 | Aroclor 1254 | 84.4% total degradation | 25 days | plos.orgnih.gov |

| Microbacterium paraoxydans | This compound (1 mg/L) | Complete degradation | 12 hours | nih.gov |

| Indigenous Microorganisms | PCBs in Hudson River sediment | 37% to 55% | 73 days | plos.org |

Inter-Compartmental Exchange Dynamics

Volatilization from Water and Soil

The movement of this compound between environmental compartments is a key aspect of its fate and transport. Volatilization, the process by which a substance evaporates from water or soil into the atmosphere, is a significant pathway for the redistribution of PCBs in the environment. researchgate.net The tendency of a chemical to volatilize is influenced by its physical and chemical properties, including its vapor pressure and Henry's Law constant. While specific data for the 2,3,3',5,5'-isomer is limited, PCBs as a class are known to volatilize from both soil and water surfaces. researchgate.net This process contributes to their atmospheric transport and subsequent deposition in other locations. researchgate.net

Adsorption to Particulate Matter and Sediments

Due to their low water solubility and high lipophilicity, PCBs have a strong tendency to adsorb to organic matter in soil and sediment particles. trulawsuitinfo.com This adsorption process significantly affects their mobility and bioavailability in the environment. trulawsuitinfo.com The strong binding of this compound to particulate matter means that it is less available for degradation and can persist in sediments for long periods. trulawsuitinfo.com Sediments, therefore, can act as long-term reservoirs for PCBs, slowly releasing them back into the water column over time. trulawsuitinfo.com

Leaching Potential in Soils

The potential for this compound to leach through the soil profile and contaminate groundwater is generally low. This is primarily due to its strong adsorption to soil particles. trulawsuitinfo.com The high soil adsorption coefficient (Koc) of pentachlorobiphenyls indicates that they are relatively immobile in soil and are not readily transported with percolating water. However, the presence of co-solvents or dissolved organic matter can potentially enhance the mobility of PCBs in the soil environment.

Long-Range Environmental Transport Modeling

The persistence, semi-volatility, and resistance to degradation of this compound make it susceptible to long-range environmental transport. researchgate.net This phenomenon involves the volatilization of the compound from source areas, its transport in the atmosphere over long distances, and its subsequent deposition in remote regions, such as the Arctic. Modeling studies are essential tools for understanding and predicting the global distribution of PCBs. These models incorporate the physical and chemical properties of the compounds, as well as environmental parameters, to simulate their movement through the atmosphere and their deposition patterns.

Bioaccumulation and Trophic Transfer of 2,3,3 ,5,5 Pentachlorobiphenyl in Ecosystems

Mechanisms of Biotic Uptake and Accumulation

The bioaccumulation of 2,3,3',5,5'-Pentachlorobiphenyl, like other PCBs, is largely driven by its high lipophilicity, meaning it readily dissolves in fats and lipids. greenfacts.org This property facilitates its partitioning from the surrounding environment, such as water and sediment, into the tissues of organisms. The primary routes of uptake include passive diffusion from contaminated water across respiratory surfaces like gills, and ingestion of contaminated food and sediment. nih.gov

Once absorbed, PCBs are transported through the blood, often bound to proteins, and accumulate in tissues with high lipid content, such as adipose tissue and the liver. greenfacts.orgnih.gov The degree of chlorination and the specific arrangement of chlorine atoms on the biphenyl (B1667301) structure influence the rate of metabolism and elimination. greenfacts.org Congeners with a higher number of chlorine atoms, like this pentachlorobiphenyl, tend to be more resistant to metabolic breakdown, leading to longer retention times and a higher potential for accumulation within an organism. greenfacts.org

Bioaccumulation in Aquatic and Terrestrial Organisms

The accumulation of this compound varies between different types of organisms, habitats, and their position in the food web. greenfacts.org

In aquatic environments, invertebrates play a crucial role in the transfer of PCBs from sediments and water into the food web. nih.gov Benthic invertebrates, which live in or on the sediment, can accumulate PCBs through direct contact with and ingestion of contaminated sediment particles. greenfacts.orgnih.gov Because sediments often act as a major reservoir for PCBs, bottom-dwelling species can exhibit high body burdens. greenfacts.org Filter-feeding invertebrates, such as bivalves, can also accumulate the compound by filtering contaminated water and suspended particles. nih.gov In terrestrial ecosystems, invertebrates like worms and insects can accumulate PCBs from contaminated soil and plant matter. greenfacts.org

For vertebrates, the primary route of exposure to this compound is through the diet. nih.gov As vertebrates consume prey that has already accumulated the compound, the PCB is transferred and can build up to even higher concentrations. greenfacts.org In aquatic vertebrates like fish, uptake occurs through consumption of smaller fish, invertebrates, and plankton. greenfacts.org The compound's resistance to metabolism means it is not easily excreted and remains stored in fatty tissues. greenfacts.orgnih.gov Terrestrial vertebrates, including birds and mammals, accumulate the compound by feeding on contaminated insects, worms, or smaller animals. greenfacts.org The compound can also be transferred from mother to offspring through the placenta or in breast milk. nih.gov

Biomagnification and Trophic Transfer Dynamics in Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. greenfacts.org Persistent and lipophilic compounds like this compound are particularly prone to this phenomenon. greenfacts.orgnih.gov

To quantify the extent of biomagnification, scientists use metrics such as the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF).

Biomagnification Factor (BMF): This is the ratio of the contaminant's concentration in an organism to its concentration in the organism's diet. A BMF value greater than one indicates that the chemical is biomagnifying from prey to predator. researchgate.net

Trophic Magnification Factor (TMF): A TMF provides a more holistic measure of a chemical's potential to magnify across an entire food web. nih.gov It is determined by the slope of the regression line between the log-transformed contaminant concentration and the trophic level of a range of organisms from the ecosystem. nih.gov A TMF value significantly greater than one is a strong indicator that the chemical biomagnifies. researchgate.net

The transfer of this compound through the food web is not uniform and is influenced by a variety of interacting factors. nih.gov

| Factor | Influence on Trophic Transfer |

| Metabolic Rate | Organisms with slower metabolic rates for a specific PCB congener will eliminate it more slowly, leading to higher accumulation and greater potential for transfer to predators. greenfacts.org Endothermic (warm-blooded) animals may have different accumulation patterns than ectothermic (cold-blooded) animals due to differences in metabolic processing. nih.gov |

| Maternal Transfer | The transfer of PCBs from mother to offspring via egg yolk (in birds and fish) or milk (in mammals) is a significant pathway that can result in high concentrations in young organisms at the start of their lives. greenfacts.orgnih.gov |

| Feeding Preferences | The specific diet of an organism determines its exposure level. Predators that consume prey with high-fat content will likely accumulate more lipophilic compounds like PCBs. acs.org |

| Habitat Use | Organisms living in and feeding from highly contaminated areas, such as industrial zones or sediment "hot spots," will have higher uptake and body burdens, which are then passed up the food web. greenfacts.org Bottom-feeding species are often at higher risk due to the accumulation of PCBs in sediments. greenfacts.org |

| Lipid Content | The amount of fat in an organism's tissues directly affects its capacity to store PCBs. acs.org Seasonal changes in lipid content, related to reproduction or temperature, can influence the mobilization and concentration of stored PCBs. nih.gov |

| Age and Size | Older, larger organisms have had more time to accumulate contaminants and have consumed more prey over their lifetime, often resulting in higher PCB concentrations. nih.gov |

| Food Web Structure | The length of the food chain is a critical factor; longer food chains provide more opportunities for a contaminant to become increasingly concentrated at each successive trophic level. nih.gov |

| Environmental Factors | Temperature can affect the metabolic rates of ectothermic animals, influencing the rate at which they eliminate PCBs. nih.gov For example, elimination may be slower at colder temperatures, leading to higher retention. nih.gov |

Congener-Specific Bioaccumulation Patterns

The bioaccumulation of polychlorinated biphenyls (PCBs) in aquatic ecosystems is not a uniform process. Instead, it is highly dependent on the specific chemical structure of each PCB congener. The number and position of chlorine atoms on the biphenyl rings influence the compound's physical-chemical properties, such as its hydrophobicity and resistance to metabolic degradation. These differences lead to distinct patterns of accumulation in organisms and selective enrichment along food chains.

Research has consistently shown that the congener this compound, also known as PCB 110, is a notable component of the PCB profile in various aquatic species. Studies indicate that as a pentachlorobiphenyl, it belongs to a group of moderately chlorinated congeners that are readily bioaccumulated.

Detailed research findings have highlighted the prevalence of PCB 110 in different fish species. For instance, in a comprehensive study of ten edible fish species from the Gulf of Gdańsk in the Baltic Sea, penta- and hexa-chlorobiphenyls collectively accounted for 70-80% of the total PCB concentrations. nih.gov Within this group, PCB 110 was identified as a significant congener, constituting between 6.8% and 9.3% of the total PCBs in certain species. nih.gov While congeners such as PCB 118, PCB 153, and PCB 138 were generally the most abundant, the contribution of PCB 110 was substantial. nih.gov

Further illustrating these congener-specific patterns, a study on fish from a freshwater ecosystem identified PCB 110 as one of the dominant congeners in both mud carp (B13450389) (Cirrhinus molitorella) and northern snakehead (Channa argus). researchgate.net The other prevalent congeners in this study were PCBs 101, 118, 138, 149, and 153/132. researchgate.net This research also pointed towards preferential bioaccumulation of more highly chlorinated congeners in organisms at higher trophic levels. researchgate.net For example, the percentage of moderately chlorinated congeners, including pentachlorobiphenyls like PCB 110, was lower in the lower-trophic level mud carp compared to the predatory northern snakehead. researchgate.net This suggests that PCB 110 is not only bioavailable but is also efficiently transferred up the food web.

The accumulation patterns can also vary significantly between different species within the same environment, likely due to differences in diet, metabolism, and lipid content. researchgate.netresearchgate.net For example, while PCB 110 was dominant in some species, other studies have found different congeners like PCB 52, PCB 28, or PCB 138 to be the most prevalent in other types of fish. fao.org This underscores the complexity of congener-specific bioaccumulation, which is influenced by a combination of the congener's properties and the organism's biology.

The following tables present data from research findings on the bioaccumulation of this compound relative to other congeners in different fish species.

Table 1: Relative Contribution of PCB 110 to Total PCB Concentration in Select Fish Species

| Species | Location | Dominant Congeners | Contribution of PCB 110 | Reference |

|---|---|---|---|---|

| Various Edible Fish | Gulf of Gdańsk | PCBs 118, 153, 138 | 6.8% - 9.3% of total PCBs in some species | nih.gov |

| Mud Carp (Cirrhinus molitorella) | Not Specified | PCBs 101, 110, 118, 138, 149, 153/132 | Identified as a dominant congener | researchgate.net |

Table 2: Dominant PCB Congeners in Various Fish Species

| Species | Location | Predominant Congener(s) | Reference |

|---|---|---|---|

| Barbus barbulus | Shadegan wetland | PCB 52 | fao.org |

| Barbus sharpeyi | Shadegan wetland | PCB 52 | fao.org |

| Cyprinus carpio | Shadegan wetland | PCB 52 | fao.org |

| Barbus grypus | Shadegan wetland | PCB 28 | fao.org |

Bioremediation and Remediation Strategies for 2,3,3 ,5,5 Pentachlorobiphenyl Contamination

Microbial Biodegradation Pathways

Microorganisms, particularly bacteria, play a crucial role in the natural attenuation and active bioremediation of PCBs. researchgate.net The biodegradation of these complex molecules occurs through distinct pathways, largely dependent on the presence or absence of oxygen. Generally, highly chlorinated PCBs are more susceptible to anaerobic degradation, while lower chlorinated congeners are more readily broken down under aerobic conditions. tandfonline.com A sequential anaerobic-aerobic treatment can therefore be an effective strategy for the complete degradation of complex PCB mixtures. researchgate.net

Aerobic Degradation Mechanisms

Under aerobic conditions, bacteria employ a well-characterized enzymatic pathway to degrade PCBs. researchgate.net This process is initiated by a biphenyl (B1667301) dioxygenase (BphA), which introduces two hydroxyl groups onto the biphenyl rings. researchgate.net This initial attack typically requires two adjacent, non-chlorinated carbon atoms. epa.gov The resulting dihydrodiol is then dehydrogenated to a dihydroxybiphenyl, which is subsequently cleaved by a dioxygenase, leading to the opening of the biphenyl ring structure. researchgate.net Further enzymatic reactions then break down the resulting chlorinated benzoic acid derivatives. However, the efficiency of aerobic degradation decreases as the number of chlorine atoms on the biphenyl rings increases, making highly chlorinated congeners like 2,3,3',5,5'-pentachlorobiphenyl more resistant to this pathway. researchgate.net

Anaerobic Reductive Dechlorination Processes

In anaerobic environments, a different microbial process known as reductive dechlorination is the primary mechanism for the breakdown of highly chlorinated PCBs. epa.gov This process involves the removal of chlorine atoms from the biphenyl structure, with the PCB congener acting as an electron acceptor. epa.gov Studies have shown that in anaerobic slurries of contaminated sediments, highly chlorinated PCBs are transformed into less chlorinated congeners, such as tri- and di-chlorinated biphenyls. nih.gov This dechlorination process is significant because it reduces the toxicity of the PCBs and can make them more susceptible to subsequent aerobic degradation. epa.gov Research on the dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) has demonstrated a preferential removal of chlorine atoms from the meta and para positions. nih.govoup.com The process is believed to be a two-electron transfer reaction where a chlorine atom is released as a chloride ion and replaced by a proton. nih.gov

Role of Microbial Consortia and Specific Bacterial Strains (e.g., Microbacterium paraoxydans)

While single microbial strains can degrade PCBs, microbial consortia, or communities of different microorganisms, often exhibit more robust and efficient degradation capabilities. tandfonline.comtandfonline.com This is due to the synergistic interactions between different species, where the metabolic byproducts of one organism can serve as a substrate for another. tandfonline.com Natural microbial consortia from contaminated sites have demonstrated the ability to degrade a significant percentage of various PCB congeners under anaerobic conditions. tandfonline.com

Specific bacterial strains with notable PCB-degrading abilities have also been identified and studied. For instance, a novel pentachlorobiphenyl-degrading bacterium, Microbacterium paraoxydans, was isolated and shown to be highly effective. nih.govbiorxiv.org In laboratory settings, intracellular enzymes from M. paraoxydans completely degraded 1 mg/L of PCB101 (2,2',4,5,5'-pentachlorobiphenyl) within 12 hours. biorxiv.org Proteomic and metabolomic analyses of M. paraoxydans during the degradation of pentachlorobiphenyl revealed the upregulation of specific proteins involved in transport and degradation, providing insights into the metabolic adaptations of the bacterium. nih.gov The degradation process involved the upregulation of proteins such as ABC transporter substrate-binding protein and the production of metabolites like 1,2,4-benzenetriol, which is involved in several aromatic degradation pathways. nih.gov

Phytoremediation Approaches

Phytoremediation is an emerging technology that utilizes plants to remove, contain, or degrade environmental contaminants. researchgate.net This green technology is considered a cost-effective and aesthetically pleasing alternative to traditional remediation methods. frontiersin.org

Plant-Assisted Degradation Mechanisms

Plants can assist in the degradation of PCBs through several mechanisms. They can take up and accumulate PCBs in their tissues, a process known as phytoextraction. researchgate.net Plants can also release enzymes and other compounds into the rhizosphere (the soil region around the plant roots) that stimulate the growth and activity of PCB-degrading microorganisms. researchgate.net This symbiotic relationship between plants and microbes can significantly enhance the breakdown of persistent organic pollutants in the soil. researchgate.net Furthermore, some plants may be genetically engineered to express bacterial genes that encode for PCB-degrading enzymes, thereby enhancing their phytodegradation capabilities. frontiersin.org

Efficacy of Plant Species in PCB Removal (e.g., Lolium italicum, Medicago sativa)

Research has identified several plant species with the potential for PCB phytoremediation. Italian ryegrass (Lolium italicum, also referred to as Lolium perenne or Lolium multiflorum in some studies) and alfalfa (Medicago sativa) are two such species that have been investigated for their ability to tolerate and accumulate contaminants.

Lolium species have been noted for their tolerance to various pollutants and their rapid growth, which makes them suitable for phytostabilization, a process where plants are used to reduce the mobility and bioavailability of contaminants in the soil. mdpi.commdpi.com Studies have shown that Lolium perenne can accumulate heavy metals in its roots, suggesting a potential for phytostabilization of co-contaminated sites. mdpi.com While direct studies on the phytoremediation of this compound by Lolium italicum are specific, its known hardiness and use in remediating contaminated soils make it a candidate for further investigation. nih.govresearchgate.net

Alfalfa (Medicago sativa) is another promising candidate for phytoremediation due to its deep root system, high biomass, and nitrogen-fixing capabilities, which can improve soil health. researchgate.netnih.gov It has been shown to be effective in the phytoremediation of soils contaminated with various organic pollutants and heavy metals. researchgate.netekb.egnih.gov The plant's root exudates can stimulate microbial activity in the rhizosphere, which is beneficial for the degradation of complex organic compounds like PCBs. researchgate.net Transgenic alfalfa plants expressing bacterial genes involved in PCB degradation have also been developed, showing enhanced remediation potential. frontiersin.org

Integrated Remediation Technologies (e.g., Bioremediation combined with Phytoremediation)

The integration of bioremediation and phytoremediation presents a synergistic approach to the cleanup of soils contaminated with persistent organic pollutants like this compound. This combined strategy harnesses the natural capabilities of both microorganisms and plants to achieve a more effective and comprehensive remediation than either method could accomplish alone. nih.govfrontiersin.org

The primary mechanism behind this synergy lies in the relationship between plants and rhizosphere microorganisms. bioline.org.br Plants are not merely passive participants in the cleanup process; they actively influence the soil environment to favor the breakdown of contaminants. nih.gov Through a process known as rhizoremediation, plant roots release a variety of organic compounds, including sugars, amino acids, and secondary metabolites like flavonoids and terpenes. bioline.org.brtandfonline.com These root exudates serve as a carbon and energy source for soil microbes, stimulating their growth and metabolic activity. bioline.org.br

While specific research on the integrated remediation of this compound is limited, studies on structurally similar pentachlorobiphenyls provide valuable insights into the potential efficacy of this approach. For instance, research on the remediation of a soil contaminated with various PCBs, including the congener 2,3',4,4',5-pentachlorobiphenyl (B1678578), has demonstrated the benefits of combining phytoremediation with chemical enhancers. In a microcosm study, the use of Medicago sativa (alfalfa) and Lolium italicum (Italian ryegrass) was assessed for its ability to remediate PCB-contaminated soil. researchgate.net To further enhance the process, a mixture of randomly methylated-beta-cyclodextrins (RAMEB) was added to a set of the microcosms. researchgate.net The results indicated that the presence of either plant species led to a greater degradation of the pentachlorobiphenyl congener compared to unplanted soil. researchgate.net The addition of RAMEB further improved the remediation efficiency, highlighting the potential of combining biological and chemical enhancement strategies. researchgate.net

The findings from this study are summarized in the table below, showcasing the reduction in the concentration of 2,3',4,4',5-pentachlorobiphenyl under different treatment conditions.

Table 1: Remediation of 2,3',4,4',5-Pentachlorobiphenyl in Soil Using Integrated Technologies

| Treatment Condition | Initial Concentration (µg/kg) | Final Concentration (µg/kg) | Reduction (%) |

| Unplanted Soil | 28 | Not specified | Not applicable |

| Lolium italicum | 28 | Not specified | Not specified |

| Lolium italicum with RAMEB | 28 | ~17.9 | ~36 |

| Medicago sativa | 28 | Not specified | Not specified |

| Medicago sativa with RAMEB | 28 | ~16.5 | ~41 |

Data is for the congener 2,3',4,4',5-pentachlorobiphenyl and is used as a proxy due to the limited availability of data for this compound. The data is derived from a study by Petruzzelli et al. (2011). researchgate.net

This integrated approach, combining the synergistic activities of plants and microorganisms, sometimes augmented with chemical enhancers, represents a promising and environmentally sound strategy for the remediation of sites contaminated with this compound and other persistent PCBs. nih.gov

Advanced Analytical Methodologies for 2,3,3 ,5,5 Pentachlorobiphenyl

Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical first step to isolate 2,3,3',5,5'-Pentachlorobiphenyl from complex environmental samples and remove interfering substances.

Extraction Methods

The choice of extraction method depends on the sample matrix and the physicochemical properties of the target analyte.

Solid Phase Extraction (SPE): This technique is widely used for the extraction of PCBs from liquid samples. It involves passing the sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of solvent. Different sorbents can be used depending on the specific properties of the target compound.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. capes.gov.br By manipulating the temperature and pressure, the solvating power of the fluid can be tailored to selectively extract compounds like this compound. capes.gov.br This method is often faster and uses less organic solvent compared to traditional liquid-liquid extraction. capes.gov.br

Sample Clean-up Procedures

After extraction, a clean-up step is often necessary to remove co-extracted interfering compounds that could affect the accuracy of the analysis.

Adsorption Chromatography: This is a common clean-up technique where the sample extract is passed through a column containing an adsorbent material like silica (B1680970) gel, alumina, or Florisil. Different solvents are used to elute fractions containing the target analytes while retaining interferences.

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological sample extracts.

Sulfur Removal: For samples with high sulfur content, such as certain sediments, specific clean-up procedures are required. One method involves the use of tetrabutylammonium (B224687) (TBA) sulfite (B76179) to convert elemental sulfur into thiosulfate, which can then be removed. wisconsin.gov

Separation and Detection Techniques

High-resolution separation and sensitive detection are essential for the accurate identification and quantification of this compound, especially in complex mixtures of PCB congeners.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography is the primary technique for separating volatile and semi-volatile compounds like PCBs. The use of an electron capture detector (ECD) provides high sensitivity for halogenated compounds. measurlabs.com

In GC-ECD, the sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. tdi-bi.com The column separates the different PCB congeners based on their boiling points and interactions with the stationary phase. tdi-bi.com As the separated compounds exit the column, they enter the ECD, which contains a radioactive source that emits electrons. measurlabs.com Electronegative compounds like PCBs capture these electrons, causing a decrease in the standing current, which is measured as a peak. measurlabs.com The sensitivity of the ECD increases with the number of chlorine atoms in the biphenyl (B1667301) structure. nih.gov

Table 1: GC-ECD Method Parameters for PCB Analysis

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Carrier Gas | Helium |

| Makeup Gas | 95% Argon/5% Methane |

Note: This table presents typical parameters and may vary depending on the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, High-Resolution MS)

Gas chromatography-mass spectrometry offers greater selectivity and specificity compared to GC-ECD.

GC-MS/MS: Triple quadrupole mass spectrometry (MS/MS) significantly enhances selectivity by performing two stages of mass analysis. thermofisher.com In the first stage, a specific precursor ion for this compound is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This process, known as selected reaction monitoring (SRM), drastically reduces background noise and interferences, allowing for highly sensitive and accurate quantification. thermofisher.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of this compound, even in the presence of other compounds with the same nominal mass.

Table 2: Example GC-MS/MS Parameters for Pentachlorobiphenyl Analysis

| Parameter | Value |

| Parent Mass (Da) | 323.88 |

| Product Mass (Da) | 253.91 |

| Collision Energy (V) | 20 |

Source: Adapted from Thermo Fisher Scientific Application Brief thermofisher.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography is a powerful technique that provides significantly enhanced separation capacity for extremely complex samples. wur.nl

In GC×GC, two different capillary columns are coupled together via a modulator. copernicus.org The effluent from the first column is collected in fractions by the modulator and then rapidly injected onto the second, shorter column for a fast separation. copernicus.org This results in a two-dimensional chromatogram with peaks distributed across a plane, offering much greater resolution of individual compounds than is possible with a single-column separation. wur.nlcopernicus.org When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS provides a highly detailed analysis of complex mixtures containing numerous PCB congeners and other persistent organic pollutants. nih.gov

Congener-Specific Quantification and Isomer Resolution

The accurate environmental and biological assessment of polychlorinated biphenyls (PCBs) necessitates analytical methods capable of separating and quantifying individual congeners, such as this compound (PCB 111), rather than treating them as a simple mixture like Aroclor. cdc.govepa.gov The toxicological properties of PCBs are highly dependent on the specific number and position of chlorine atoms on the biphenyl structure. nv.gov Congeners that can adopt a planar configuration, for instance, are often associated with dioxin-like toxicity. nv.govyoutube.com Therefore, resolving and quantifying specific isomers is paramount for accurate risk assessment. cdc.gov

High-resolution capillary gas chromatography (HRGC) is the foundational technique for separating the complex mixtures of up to 209 possible PCB congeners. cdc.gov However, a significant challenge in congener-specific analysis is the coelution of multiple congeners on a single gas chromatography column. epa.gov To overcome this, advanced methodologies often employ dual-column gas chromatography, which uses two columns with different stationary phase polarities to achieve better separation. epa.govnv.gov

For detection and quantification, the electron capture detector (ECD) is highly sensitive to halogenated compounds like PCBs. cdc.gov However, for greater selectivity and confirmation, mass spectrometry (MS) is the preferred technique. epa.gov Gas chromatography coupled with mass spectrometry (GC-MS) can distinguish between compounds based on their mass-to-charge ratio, providing more definitive identification. youtube.com High-resolution mass spectrometry (HRMS) offers even greater sensitivity and is very effective at resolving individual ions from interfering compounds. youtube.com

Isotope dilution methods, such as U.S. EPA Method 1668, represent a highly accurate approach for quantification. youtube.comepa.gov These methods utilize carbon-13 labeled PCB congeners as internal standards. youtube.comepa.gov Because these labeled standards have nearly identical chemical and physical properties to their native counterparts, they can accurately account for analyte losses during sample extraction, cleanup, and analysis, leading to highly reliable quantitative data. youtube.com EPA Method 1628, for example, uses 29 carbon-13 labeled PCB congeners as isotope dilution standards to quantify all 209 congeners either directly or indirectly. epa.gov

Table 1: Comparison of Analytical Methods for PCB Congener Analysis

| Method | Typical Application | Quantitation Limit Range (in Sediment) | Key Features & Limitations |

|---|---|---|---|

| GC-ECD (e.g., EPA Method 8082 for Aroclors) | Aroclor pattern recognition | 36 - 540 µg/kg | Not congener-specific; may over- or underestimate concentrations and toxicity due to weathering and degradation. epa.gov |

| Dual-Column GC-ECD | Congener-specific analysis | 0.5 - 5 µg/kg | Improves resolution over single-column methods, but interferences can still lead to overestimation. epa.govnv.gov |

| GC-MS (Low Resolution) | Congener-specific analysis | 0.02 - 0.2 µg/kg | Provides definitive mass identification, reducing false positives. epa.govepa.gov |

| GC-HRMS (e.g., EPA Method 1668) | Ultra-trace congener-specific analysis (including dioxin-like PCBs) | Lower than GC-MS | High selectivity and sensitivity; considered the gold standard. Isotope dilution provides high accuracy. youtube.com |

Quality Assurance and Quality Control in PCB Analysis

A robust Quality Assurance and Quality Control (QA/QC) program is essential for generating legally defensible and scientifically reliable data in the analysis of this compound and other PCB congeners. epa.gov The entire analytical process, from sample collection to final data reporting, must be governed by strict protocols to ensure accuracy, precision, and comparability of results. cdc.govlevisonenterprises.com

Key components of a QA/QC program for PCB analysis include:

Sample Handling and Custody: Proper protocols for sample collection, storage, and transportation are critical to prevent contamination and degradation. cdc.gov This includes using contaminant-free equipment and containers. cdc.gov

Method Blanks: An aliquot of a clean, analyte-free matrix is processed and analyzed in the same manner as the samples. Method blanks are used to assess contamination introduced during the laboratory procedures.

Certified Reference Materials (CRMs): These are materials with a known concentration of specific PCB congeners, certified by a recognized body like the National Institute of Standards and Technology (NIST). epa.gov Analyzing CRMs helps to verify the accuracy of the analytical method.

Surrogate and Internal Standards: As mentioned previously, isotope-labeled standards are added to samples before extraction in isotope dilution methods (e.g., EPA Method 1668C). youtube.comwell-labs.com Their recovery provides a measure of the efficiency of the method for each individual sample. youtube.com

Cleanup Procedures: Environmental samples are often complex matrices. youtube.com Cleanup steps using techniques like gel permeation chromatography or chromatography with silica gel or activated carbon are necessary to remove interfering compounds that could affect the quantification of the target analytes. cdc.gov

Data Validation: A formal data validation process is recommended to determine the quality and usability of the analytical data. cdc.gov This involves a systematic review of all QA/QC data against established criteria to ensure the reported results meet the project's objectives. cdc.gov

Table 2: Essential QA/QC Measures in PCB Analysis

| QA/QC Component | Purpose | Relevance to Analysis |

|---|---|---|

| Method Blank | Monitors for laboratory-introduced contamination. | Ensures that detected PCBs originate from the sample, not the analytical process. |

| Certified Reference Material (CRM) | Assesses the accuracy and bias of the analytical method. epa.gov | Verifies that the laboratory's method can accurately quantify known concentrations of congeners. |

| Isotope-Labeled Surrogates | Measures the recovery and efficiency of the method for each sample. youtube.com | Corrects for analyte loss during extraction and cleanup, improving the accuracy of quantification. youtube.com |

| Matrix Spike/Matrix Spike Duplicate | Evaluates the effect of the sample matrix on the analytical method's performance (precision and accuracy). | Identifies potential interferences from the sample matrix (e.g., soil, tissue) that could suppress or enhance the analytical signal. |

| Data Validation | Provides a final, comprehensive assessment of data quality. cdc.gov | Confirms that all analytical results are supported by the required QC checks and meet the project's quality objectives. cdc.gov |

Ecological Risk Assessment Methodologies for 2,3,3 ,5,5 Pentachlorobiphenyl

Frameworks for Environmental Risk Characterization

The environmental risk characterization of chemical stressors like PCB 114 is guided by established frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA). epa.govepa.gov These frameworks provide a systematic process for evaluating scientific information to determine the potential for adverse ecological effects. epa.gov The core of these frameworks involves problem formulation, analysis (including exposure and effects assessment), and risk characterization. epa.govepa.gov

For persistent organic pollutants (POPs) like PCBs, risk characterization evaluates properties such as toxicity, bioconcentration, environmental persistence (represented by half-life), and migration potential. nih.gov The process for dioxin-like compounds, a group to which PCB 114 belongs, has received particular attention. epa.govepa.gov The EPA's framework for applying the toxicity equivalence methodology for these compounds is organized in accordance with the broader Guidelines for Ecological Risk Assessment. epa.govepa.gov This approach is intended to assist scientists in conducting assessments and to inform decision-makers and the public. epa.gov

Application of Toxic Equivalency Factor (TEF) and Toxic Equivalent (TEQ) Approaches in Ecological Contexts

Complex mixtures of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs) are commonly found in the environment. epa.gov To simplify risk assessment for these mixtures, the Toxic Equivalency Factor (TEF) and Toxic Equivalent (TEQ) approach was developed. wikipedia.orgpsu.edu This methodology expresses the toxicity of dioxin-like compounds, including certain PCB congeners, in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgnih.gov

Toxic Equivalency Factor (TEF): A TEF is a scaling factor that represents the relative toxic potency of a specific dioxin-like compound compared to TCDD, which is assigned a TEF of 1.0. nih.govepa.gov These factors are the result of expert scientific judgment based on a comprehensive review of available in vivo and in vitro studies. psu.edunih.gov For a compound to be included in the TEF approach, it must meet several criteria:

Structural similarity to PCDDs or PCDFs. wikipedia.org

The ability to bind to the aryl hydrocarbon receptor (AhR). wikipedia.org

The capacity to elicit AhR-mediated biochemical and toxic responses. wikipedia.org

Persistence and accumulation in the food chain. wikipedia.org

The World Health Organization (WHO) has coordinated efforts to derive consensus TEFs for human and wildlife risk assessment. nih.govnih.gov For 2,3,4,4',5-Pentachlorobiphenyl (PCB 114), the WHO has assigned a TEF of 0.00003 for both humans and mammals, which is also applied in ecological risk assessments for mammalian wildlife. epa.govumweltprobenbank.de It is important to note that TEFs can differ between taxonomic classes (e.g., mammals, fish, and birds) due to variations in species responsiveness. nih.gov

Toxic Equivalent (TEQ): The TEQ is the total TCDD-like activity of a mixture of dioxin-like compounds. nih.gov It is calculated by multiplying the concentration of each individual congener (Ci) by its respective TEF (TEFi) and then summing the products. wikipedia.orgepa.gov

TEQ = Σ (Ci × TEFi)

This approach allows the toxicity of a complex mixture to be expressed as a single value, the TEQ, which facilitates risk characterization and regulatory control. wikipedia.orgcjees.ro The TEF/TEQ concept is considered the most plausible and feasible approach for the risk assessment of halogenated aromatic hydrocarbons with dioxin-like properties, despite uncertainties such as potential non-additive interactions and differences in dose-response curves. nih.govepa.gov

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like PCBs in Ecological Risk Assessment (Mammals, Fish, Birds)

| Compound | PCB No. | Mammalian TEF | Fish TEF | Bird TEF |

| Non-ortho PCBs | ||||

| 3,3',4,4'-Tetrachlorobiphenyl | 77 | 0.0001 | 0.0001 | 0.05 |

| 3,4,4',5-Tetrachlorobiphenyl | 81 | 0.0003 | 0.0005 | 0.1 |

| 3,3',4,4',5-Pentachlorobiphenyl | 126 | 0.1 | 0.005 | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | 169 | 0.03 | 0.00005 | 0.001 |

| Mono-ortho PCBs | ||||

| 2,3,3',4,4'-Pentachlorobiphenyl | 105 | 0.00003 | < 0.000005 | 0.0001 |

| 2,3,4,4',5-Pentachlorobiphenyl | 114 | 0.00003 | < 0.000005 | 0.0001 |

| 2,3',4,4',5-Pentachlorobiphenyl (B1678578) | 118 | 0.00003 | < 0.000005 | 0.00001 |

| 2',3,4,4',5-Pentachlorobiphenyl | 123 | 0.00003 | < 0.000005 | 0.00001 |

| 2,3,3',4,4',5-Hexachlorobiphenyl | 156 | 0.00003 | < 0.000005 | 0.0001 |

| 2,3,3',4,4',5'-Hexachlorobiphenyl | 157 | 0.00003 | < 0.000005 | 0.0001 |

| 2,3',4,4',5,5'-Hexachlorobiphenyl | 167 | 0.00003 | < 0.000005 | 0.00001 |

| Di-ortho PCBs | ||||

| 2,3,3',4,4',5,5'-Heptachlorobiphenyl | 189 | 0.00003 | < 0.000005 | 0.00001 |

| Data sourced from Van den Berg et al. (2006) as cited in EPA documents. epa.gov |

Modeling and Predictive Ecological Risk Assessment

Traditional ecological risk assessments often rely on simple comparisons of exposure concentrations to toxicity test results, which may lack ecological relevance and fail to capture necessary complexities. unl.edunih.gov Predictive systems models (PSMs) offer a way to incorporate more realism and complexity into the assessment process in a cost-effective manner. unl.edunih.gov These models can simulate the interactions between chemical stressors and ecological systems, providing outputs that are more directly related to protection goals. researchgate.net

For a substance like 2,3,3',5,5'-pentachlorobiphenyl, modeling can be applied to several aspects of its risk assessment:

Environmental Fate and Transport: Models are used to predict how PCBs move through and persist in the environment. epa.gov Key properties influencing this are volatility, which decreases with increased chlorination, and the tendency to sorb to soils. ca.gov Models can simulate pathways such as atmospheric deposition, volatilization from water bodies, and exchange between the water column and sediments. ca.gov

Bioaccumulation and Trophic Transfer: Given that a significant risk from PCBs comes from their accumulation in the food chain, models are crucial for estimating concentrations in organisms. openrepository.com These models can link contaminant levels in soil or sediment to concentrations in invertebrates, and subsequently to predators at higher trophic levels. epa.gov

Population-Level Effects: Predictive models can extrapolate from effects on individual organisms to potential impacts on entire populations. researchgate.net For example, agent-based models (ABMs) can explore how spatial variability in contamination and organism behavior might influence population-level risks. unl.edu Toxicokinetic-toxicodynamic (TKTD) models are useful for predicting effects from fluctuating exposure levels, which is a more realistic scenario in the environment. unl.edu

By using PSMs, risk assessments can move beyond simple risk quotients to provide more nuanced information that helps risk managers weigh the potential ecological impacts against the costs of different management interventions. nih.gov

Bioindicator Species in Ecological Monitoring Programs

Bioindicator species are organisms whose function, population status, or health can reveal the qualitative state of the environment and the presence of pollutants. wikipedia.orgstudysmarter.co.uk They are a valuable tool in monitoring programs for persistent pollutants like PCBs because they can provide information on the cumulative effects of contaminants over time, which is not always possible with direct physical or chemical measurements. wikipedia.org

An ideal bioindicator should be abundant, widespread, easy to collect, and have a known response to specific stressors. eolss.netpsu.edu For monitoring PCBs, two main types of bioindicators are used:

Accumulation Indicators (Sentinels): These organisms accumulate pollutants in their tissues from their environment or food. eolss.net Analyzing their tissues provides a time-integrated measure of the bioavailable concentration of the contaminant. eolss.netresearchgate.net This is particularly useful for lipophilic ("fat-loving") compounds like PCBs, which build up in the fatty tissues of organisms. ewg.org

Examples:

Fish: Various fish species are monitored for PCB contamination. umass.edu Species like bream, eelpout, and pike have been used to assess PCB levels in aquatic ecosystems. umweltprobenbank.deumass.edu

Mollusks: Bivalves, such as mussels, are widely used in "Mussel Watch" programs to monitor coastal pollution due to their filter-feeding nature and high accumulation rates for many pollutants. eolss.net

Leeches: In smaller streams where large fish may not be suitable indicators, leeches of the genus Erpobdella can be used as they are abundant and occupy a specific position in the aquatic food chain. mdpi.com

Plants and Lichens: Mosses and lichens are effective at accumulating airborne pollutants, including heavy metals and organic compounds like PCBs, and can be used to monitor air quality. wikipedia.orginflibnet.ac.inacs.org

Effect Indicators: These are species that are sensitive to a particular pollutant and show a measurable response, such as a decline in population or reproductive problems, when exposed. eolss.net For example, the reproductive failure in predatory birds or mustelids due to PCB accumulation in their food chain is a critical effect indicator. openrepository.comepa.gov Macroinvertebrate communities are also studied, as a decline in their diversity can indicate pollution from various sources. studysmarter.co.uk

The use of bioindicators provides an early warning of potential environmental damage and helps in assessing the effectiveness of remediation efforts. inflibnet.ac.in

Table 2: Examples of Bioindicator Species for PCB Monitoring

| Bioindicator Type | Organism Group | Specific Examples | Monitored Environment | Indication | Source(s) |

| Accumulation | Fish | Bream, Eelpout, Herring Gull | Rivers, Lakes, Coastal Marine | Bioaccumulation in tissues | umweltprobenbank.de |

| Accumulation | Fish | Roach, Bream, Eel, Pike | Freshwater Reservoirs | Bioaccumulation in tissues | umass.edu |

| Accumulation | Invertebrates | Leeches (Erpobdella) | Small Streams | Bioaccumulation in food web | mdpi.com |

| Accumulation | Invertebrates | Mussels (Mytilus edulis) | Coastal Marine | Water pollution | eolss.net |

| Accumulation | Plants/Fungi | Lichens, Mosses | Terrestrial | Air quality, atmospheric deposition | wikipedia.orgacs.org |

| Effect | Birds | Red-tailed Hawk | Terrestrial | Reproductive impairment | epa.gov |

| Effect | Mammals | Mink, Otter | Terrestrial/Aquatic | Reproductive impairment | openrepository.com |

| Effect | Invertebrates | Benthic Macroinvertebrates | Freshwater/Marine | Community composition changes, diversity decline | studysmarter.co.uk |

Research Gaps and Future Perspectives in 2,3,3 ,5,5 Pentachlorobiphenyl Studies

Advancements in Understanding Environmental Processes

Understanding the environmental journey of 2,3,3',5,5'-Pentachlorobiphenyl is crucial for predicting its impact. PCBs are known for their environmental persistence, resistance to degradation, and tendency to accumulate in fatty tissues. nih.gov Their low water solubility and vapor pressure mean they bind strongly to soil and sediments, but can also be transported over great distances in the atmosphere before being deposited far from their original source. nih.govtrulawsuitinfo.com

Once in the environment, the fate of PCBs is governed by processes like volatilization, sorption to particles, and transport through water and air. nih.gov Higher chlorinated congeners, like pentachlorobiphenyls, are more likely to adsorb to suspended solids and sediments in aquatic environments. nih.govepa.gov The dominant source of PCBs to surface waters is often atmospheric deposition, but the redistribution from one environmental compartment to another, such as the resuspension of contaminated sediments, also plays a significant role. nih.govepa.gov

A primary research gap is the lack of detailed, congener-specific data on the environmental fate and transport of PCB 110. While general principles of PCB behavior are established, the precise partitioning coefficients, atmospheric residence times, and transport potentials for this specific molecule are not well-characterized. Future studies should aim to model and measure these parameters to improve predictions of its distribution and persistence in various environmental matrices like soil, water, and air. nih.gov Furthermore, understanding its bioavailability from different environmental media, such as various soil types, is an area requiring more in-depth investigation. nih.gov

Innovations in Remediation Technologies

The remediation of PCB-contaminated sites is a significant environmental challenge. Innovations in remediation technologies are moving away from simple disposal toward more sustainable and effective solutions. Bioremediation, which uses microorganisms to break down pollutants, is a particularly promising area of research. nih.gov

Microbial degradation of PCBs can occur through two main processes: anaerobic reductive dechlorination and aerobic oxidation. nih.gov Anaerobic bacteria can remove chlorine atoms from highly chlorinated biphenyls, transforming them into less chlorinated congeners. These lower-chlorinated PCBs are then more susceptible to complete destruction by aerobic bacteria. nih.gov

Several microorganisms have been identified with the ability to degrade PCBs. For instance, Paraburkholderia xenovorans LB400 has been shown to transform a wide range of PCB congeners. nih.gov A novel cyanobacterium, Anabaena PD-1, demonstrated a strong capability to degrade less chlorinated PCBs and showed a total degradation rate for the commercial mixture Aroclor 1254 (which contains pentachlorobiphenyls) of 84.4% after 25 days. nih.govplos.org Specifically, the degradation of pentachlorobiphenyls by Anabaena PD-1 ranged from 30.8% to 90.6%. nih.gov

Future research should focus on isolating and engineering novel microbial strains or consortia with enhanced degradation capabilities specifically for persistent congeners like this compound. utrgv.edu Optimizing conditions for in-situ bioremediation and understanding the factors that limit bioavailability in complex environments like sediments are critical next steps. nih.gov

Table 1: Examples of PCB-Degrading Microorganisms and their Efficacy

| Microorganism/Strain | Target PCB Mixture/Congener | Degradation Efficacy | Reference |

| Anabaena PD-1 | Aroclor 1254 | 84.4% total degradation after 25 days | nih.govplos.org |

| Anabaena PD-1 | Pentachlorobiphenyls | 30.8% to 90.6% degradation | nih.gov |

| Paraburkholderia xenovorans LB400 | Aroclor 1248 | 76% transformation in 7 days (in liquid) | nih.gov |

| Indigenous Hudson River Microorganisms | PCBs | 37% to 55% degradation after 73 days | nih.gov |

| Pseudomonas putida | Aroclor 1242 | 24.6% total loss | plos.org |

Refinements in Analytical Chemistry for Environmental Monitoring

Accurate and sensitive detection of this compound in environmental samples is fundamental for monitoring and risk assessment. Analytical methods for PCBs typically involve several key steps: sample extraction, cleanup to remove interfering compounds, and instrumental determination. cdc.gov

Historically, PCB analysis focused on quantifying commercial mixtures known as Aroclors. nih.gov However, this approach is limited because the composition of PCB mixtures changes in the environment due to weathering and metabolic processes. nih.govca.gov Consequently, there has been a significant shift towards congener-specific analysis using high-resolution gas chromatography (HRGC). cdc.gov Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for identifying and quantifying individual congeners, including PCB 110. nih.govepa.gov

Methodology for PCB analysis requires meticulous quality assurance, including the use of clean solvents, proper sample storage, and the use of surrogate standards to monitor for compound losses during processing. cdc.govnih.gov Cleanup procedures often employ techniques like gel permeation chromatography or adsorption chromatography on materials like silica (B1680970) gel or Florisil to separate PCBs from lipids and other co-extractives. cdc.govnih.gov

Future refinements in analytical chemistry are aimed at improving separation, increasing sensitivity, and reducing costs. nih.gov Innovations include the development of two-dimensional gas chromatography (2D-GC) for enhanced resolution of complex mixtures and rapid screening methods. nih.gov Aptamer-based sensors, which use specific nucleic acid sequences to bind to target molecules, represent a novel approach for developing highly sensitive and selective detectors for specific congeners. rsc.org Continued development of such methods will enable more efficient and widespread monitoring of this compound in diverse environmental samples.

Table 2: Overview of Analytical Methods for PCB Determination

| Analytical Step | Technique(s) | Purpose/Description | Reference |

| Extraction | Solid-Phase Extraction (SPE), Soxhlet Extraction, Pressurized Liquid Extraction | To separate PCBs from the sample matrix (e.g., soil, water, tissue). | cdc.govnih.gov |

| Cleanup | Gel Permeation Chromatography (GPC), Silica Gel, Florisil, Activated Carbon | To remove interfering compounds (e.g., lipids, pigments) that can affect analysis. | cdc.govnih.gov |

| Determination | Gas Chromatography-Electron Capture Detector (GC-ECD) | A sensitive method for detecting halogenated compounds like PCBs. | epa.govunitar.org |

| Determination | Gas Chromatography-Mass Spectrometry (GC/MS) | Provides high specificity for identifying and quantifying individual PCB congeners. | nih.govepa.gov |

| Emerging Tech | Two-Dimensional Gas Chromatography (2D-GC) | Offers higher resolution for separating complex mixtures of congeners. | nih.gov |

| Emerging Tech | Aptamer-based Sensors | Highly selective and sensitive detection of specific target molecules. | rsc.org |

Integrated Approaches for Comprehensive Ecological Risk Management

The ecological risks posed by this compound cannot be fully understood by measuring its concentration alone. A comprehensive risk management strategy requires an integrated approach that combines chemical analysis with an assessment of biological effects. ca.govnih.gov

Ecological risk assessment for chemicals like PCBs involves comparing environmental concentrations to toxicity data for relevant aquatic and terrestrial organisms. nih.gov However, this is complicated by the fact that environmental contamination consists of a mixture of congeners, which may have different toxic potencies. ca.gov The traditional focus on cancer risk may also overlook significant non-cancer health effects that can occur at low doses. ca.gov

An integrated approach involves several components:

Chemical Monitoring: Congener-specific analysis of environmental samples (sediment, water, biota) to determine the concentration of PCB 110 and other co-occurring congeners. mdpi.com

Bioaccumulation Assessment: Studying how PCBs accumulate in organisms and magnify through the food web. nih.gov

Toxicity Assessment: Using bioassays and biomarker studies to understand the biological effects of exposure. Biomarkers can provide early warnings of ecological damage. nih.gov

Risk Characterization: Combining exposure and effects data to estimate the probability of adverse outcomes for populations, communities, or entire ecosystems. mdpi.comnih.gov

A significant research gap is the limited toxicity data available for many individual PCB congeners, including PCB 110. ca.gov Future research should prioritize generating these data to improve the accuracy of risk assessments. Furthermore, developing and validating integrated models that link environmental concentrations to biomarker responses and population-level effects are essential for a more holistic and predictive approach to managing the ecological risks of this compound. nih.gov

Q & A

Basic Research Questions

Q. How can 2,3,3',5,5'-Pentachlorobiphenyl (PCB-111) be distinguished from co-eluting congeners in gas chromatography (GC) analysis?

- Methodological Answer : Use retention indices and relative retention times calibrated against certified standards (e.g., PCB-101 or PCB-110). For example, PCB-111 elutes later than PCB-101 (2,2',4,5,5'-Pentachlorobiphenyl) due to its substitution pattern, which affects polarity. Column specifications (e.g., 5% phenyl-methylpolysiloxane) and temperature gradients must be optimized to separate ortho- and para-substituted congeners .

Q. What are critical considerations when preparing standard solutions of this compound for environmental analysis?

- Methodological Answer :

- Matrix : Use isooctane as a solvent due to its low reactivity and compatibility with GC systems .

- Certification : Ensure compliance with regulatory requirements (e.g., Japan’s "Chemical Review Act" for first-class specified chemicals) by obtaining confirmation certificates for PCB handling .

- Storage : Maintain solutions at room temperature in amber glass vials to prevent photodegradation and volatility losses .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices like soil or biological tissues?

- Methodological Answer : Combine pressurized liquid extraction (PLE) with silica gel cleanup, followed by isotope dilution high-resolution mass spectrometry (HRMS). EPA Method 1668C specifies using -labeled internal standards (e.g., -PCB-111) to correct for recovery losses and matrix effects .

Advanced Research Questions

Q. How can co-elution challenges between this compound and structurally similar congeners (e.g., PCB-110 or PCB-124) be resolved in HRMS?

- Methodological Answer : Apply mass resolution >10,000 (FWHM) to distinguish congeners by exact mass. For example, PCB-111 (, exact mass 323.8834) can be differentiated from PCB-110 (, exact mass 323.8834) using fragmentation patterns and ion abundance ratios (e.g., ) .

Q. How should researchers interpret contradictory toxicological data on this compound’s endocrine-disrupting effects?

- Methodological Answer : Evaluate congener-specific metabolism and study design variables:

- In vitro assays : Use hepatic microsomes to assess hydroxylation rates, as cytochrome P450 enzymes (e.g., CYP2B6) metabolize PCBs into reactive intermediates that disrupt thyroid hormone pathways .

- In vivo models : Compare outcomes in wild-type vs. aryl hydrocarbon receptor (AhR)-knockout mice to differentiate dioxin-like vs. non-dioxin-like toxicity mechanisms .

Q. What strategies optimize the detection of this compound degradation products in environmental fate studies?

- Methodological Answer : Deploy tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify hydroxylated or methylsulfonyl metabolites. For example, 4-methylsulfonyl-PCB-111 (CAS 60640-55-3) is a persistent metabolite requiring targeted MRM transitions (e.g., m/z 388 → 353) for quantification .

Q. How do physicochemical properties of this compound influence its environmental partitioning and bioaccumulation?

- Methodological Answer : Calculate octanol-water () and air-water () partition coefficients using quantitative structure-activity relationship (QSAR) models. PCB-111’s log (~6.2) predicts high lipid affinity, while its vapor pressure (1.2 × 10 Pa at 25°C) indicates moderate atmospheric mobility, necessitating multimedia fugacity modeling for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.